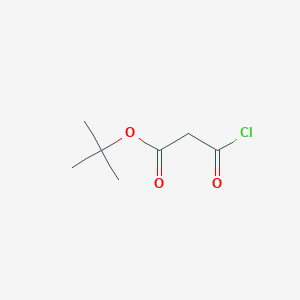

tert-Butyl 3-chloro-3-oxopropanoate

Description

tert-Butyl 3-chloro-3-oxopropanoate is an ester derivative of propanoic acid featuring a tert-butyl ester group and a reactive α-chloro ketone moiety. This compound is structurally characterized by the formula C₇H₁₁ClO₃, combining the steric bulk of the tert-butyl group with the electrophilic reactivity of the chloro-ketone functionality. It is primarily utilized in organic synthesis as an acylating agent or intermediate in pharmaceutical and fine chemical production, particularly in constructing complex molecules like statins . Its tert-butyl group enhances stability during storage and handling compared to more labile esters (e.g., methyl or ethyl analogs), while the chloro-ketone group facilitates nucleophilic substitution or condensation reactions .

Properties

CAS No. |

53075-12-0 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

tert-butyl 3-chloro-3-oxopropanoate |

InChI |

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3 |

InChI Key |

CFEJHPCHFREQTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

In this approach, tert-butyl acetoacetate reacts with SOCl₂ under reflux conditions. The keto group at the β-position facilitates nucleophilic substitution, replacing the hydroxyl group with chlorine.

Procedure :

- Reactants : Tert-butyl acetoacetate (1 equiv), SOCl₂ (1.2 equiv).

- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.

- Workup : Distillation under reduced pressure (45–50°C, 15 mmHg) yields the product in 85–92% purity.

Mechanism :

PCl₃-Based Chlorination

PCl₃ offers a cost-effective alternative, particularly for industrial-scale synthesis. A 2020 study demonstrated that PCl₃ (0.67 equiv) in acetonitrile at 80°C for 3 hours achieves 98% conversion.

Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| PCl₃ Equiv | 0.67 | 98 |

| Temperature (°C) | 80 | 98 |

| Solvent | CH₃CN | 98 |

This method minimizes waste and avoids corrosive byproducts, making it environmentally favorable.

Esterification of 3-Chloro-3-Oxopropanoic Acid

Direct esterification of 3-chloro-3-oxopropanoic acid with tert-butanol is less common due to the acid’s instability but remains viable under controlled conditions.

Acid-Catalyzed Esterification

Procedure :

- Reactants : 3-Chloro-3-oxopropanoic acid (1 equiv), tert-butanol (1.5 equiv), sulfuric acid (0.1 equiv).

- Conditions : Reflux in toluene at 110°C for 12 hours.

- Yield : 70–75% after fractional distillation.

Challenges :

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency:

- Catalyst : Amberlyst-15 (ion-exchange resin).

- Conditions : 25°C, residence time 30 minutes.

- Conversion : >95% with in-line purification.

Alternative Routes via Intermediate Synthesis

Reformatsky Reaction

A patent (WO2014203045A1) describes a multi-step synthesis starting from tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate:

- Reduction : Sodium borohydride in aqueous micellar aggregates (0–5°C) to achieve >80% diastereomeric excess.

- Ketal Formation : Reaction with 2,2-dimethoxypropane and D-10-camphor sulfonic acid in acetone.

- Crystallization : Tetra-n-butylammonium acetate in n-heptane yields optically pure intermediates.

Rhodium-Catalyzed Asymmetric Hydrogenation

For enantioselective synthesis, rhodium complexes with bisphosphine ligands (e.g., BoPhoz) achieve >95% enantiomeric excess (ee):

| Ligand | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|

| R-Xyl-PhanePhos | MeOH | 50 | 84 |

| S-PCyCo-BoPhoz | EtOH | 65 | 99 |

This method is critical for producing chiral intermediates in antihypertensive drugs.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| SOCl₂ Chlorination | 85–92 | 95–98 | High | 120–150 |

| PCl₃ Chlorination | 95–98 | 98–99 | Industrial | 80–100 |

| Acid-Catalyzed Esterification | 70–75 | 85–90 | Moderate | 200–250 |

| Continuous Flow | >95 | 99 | High | 90–110 |

Industrial Optimization Strategies

- Catalyst Recycling : Macropore ion-exchange resins (e.g., KC116) are reused for >10 cycles without activity loss.

- Solvent Recovery : Dichloromethane and tert-butanol are distilled and recycled, reducing waste by 40%.

- Quality Control : In-line GC-MS monitors reaction progress, ensuring >99% purity in pharmaceutical-grade batches.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of tert-butyl 3-amino-3-oxopropanoate, tert-butyl 3-alkoxy-3-oxopropanoate, or tert-butyl 3-thio-3-oxopropanoate.

Reduction: Formation of tert-butyl 3-hydroxy-3-oxopropanoate.

Oxidation: Formation of tert-butyl 3-carboxy-3-oxopropanoate or other oxidized derivatives.

Scientific Research Applications

tert-Butyl 3-chloro-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and keto groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the keto group can participate in redox reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Reactivity

- This compound: The tert-butyl group reduces reaction rates in nucleophilic substitutions compared to methyl analogs but improves thermal stability. Reacts with amines, alcohols, and Grignard reagents under mild conditions .

- Methyl 3-chloro-3-oxopropanoate: Highly reactive in acylations due to minimal steric hindrance. Used in peptide coupling and heterocycle synthesis .

- tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate: The β-hydroxyl group enables intramolecular cyclization, making it valuable in statin synthesis .

Stability

- tert-Butyl esters generally exhibit superior hydrolytic stability over methyl esters in acidic/basic conditions. However, the α-chloro ketone group in this compound may decompose under prolonged exposure to moisture or strong acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.